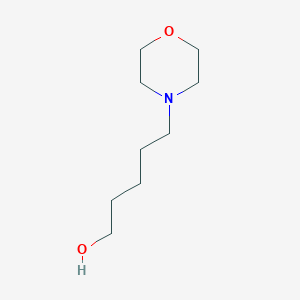

5-(Morpholin-4-yl)pentan-1-ol

Descripción

Chemical Structure and Classification within Organic Chemistry

5-(Morpholin-4-yl)pentan-1-ol is an organic compound characterized by the presence of two key functional groups: a morpholine (B109124) ring and a primary alcohol. evitachem.com Its structure consists of a saturated heterocyclic morpholine moiety connected via its nitrogen atom to a five-carbon linear alkyl chain (pentyl group), which terminates in a hydroxyl (-OH) group. evitachem.com

In the realm of organic chemistry, it is classified as a tertiary amine, due to the nitrogen atom within the morpholine ring being bonded to three carbon atoms. It is also a primary alcohol, as the hydroxyl group is attached to a carbon atom that is bonded to only one other carbon atom. This dual functionality allows it to undergo a variety of chemical reactions. For instance, the hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid, or it can participate in esterification reactions. evitachem.com Concurrently, the morpholine ring can engage in reactions typical of tertiary amines. evitachem.com

Below is a table summarizing the key chemical identifiers and properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 4344-62-1 | evitachem.com |

| Molecular Formula | C₉H₁₉NO₂ | evitachem.com |

| Molecular Weight | 173.25 g/mol | evitachem.com |

| IUPAC Name | 5-morpholin-4-ylpentan-1-ol | evitachem.com |

| Classification | Morpholine Derivative, Primary Alcohol, Tertiary Amine | evitachem.com |

Significance of the Morpholine Moiety in Bioactive Molecules

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. biosynce.com This structural feature is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and biologically active molecules. nih.govnih.gov Its prevalence is due to the advantageous physicochemical, biological, and metabolic properties it imparts. nih.govsci-hub.se

The presence of both a nitrogen and an oxygen atom gives morpholine a unique polarity and the ability to act as a base. biosynce.com This allows molecules containing a morpholine moiety to form favorable interactions, such as hydrogen bonds, with biological targets like enzymes and receptors. biosynce.comnih.gov Furthermore, incorporating a morpholine ring can enhance a molecule's pharmacokinetic properties, such as solubility and metabolic stability, which are crucial for a compound's effectiveness as a drug. biosynce.comnih.govresearchgate.net For example, in the anticancer drug Gefitinib, the morpholine moiety contributes to a longer plasma half-life, while in the antibiotic Linezolid, it is essential for binding to the bacterial ribosome. biosynce.comsci-hub.se

Relevance of Alkyl Alcohols in Chemical Biology and Drug Discovery

Alkyl alcohols are a fundamental class of organic compounds that feature a hydroxyl group attached to a saturated carbon chain. They are highly versatile and play a significant role in chemical biology and drug discovery. numberanalytics.com Their importance stems from their utility as synthetic precursors and their ability to influence the properties of larger, more complex molecules. numberanalytics.comacs.org

In drug design, the inclusion of an alcohol group can impact a drug's solubility, stability, and its interaction with biological targets. numberanalytics.com The hydroxyl group can act as both a hydrogen bond donor and acceptor, which can be critical for high-affinity binding to proteins. numberanalytics.com Alkyl alcohols also serve as readily available starting materials for a wide range of chemical transformations, allowing for their conversion into other functional groups. astx.com This makes them valuable building blocks for constructing diverse molecular architectures aimed at discovering new therapeutic agents. nih.govomicsonline.org The length and structure of the alkyl chain itself can also modulate properties like lipophilicity and membrane permeability, which are key pharmacokinetic considerations. omicsonline.org

Current State of Academic Research on this compound and Related Scaffolds

Current academic and industrial research primarily focuses on this compound as a valuable chemical intermediate. evitachem.com It is recognized as a key building block in the synthesis of more complex molecules, including those with potential pharmacological applications. evitachem.com

One notable area of research is its use as an intermediate in the synthesis of Ezetimibe, a cholesterol-lowering medication. evitachem.com Ezetimibe's intricate structure requires multi-step synthesis, and this compound serves as a precursor for constructing a part of the final molecule. evitachem.comnih.govbohrium.com Research in this area often focuses on developing efficient and environmentally friendly (green) synthesis methods for such intermediates. teknoscienze.com

Beyond its role as a synthetic intermediate, the compound is also investigated for its own potential biological activities, with studies exploring its capacity to act as an enzyme inhibitor or a receptor modulator. evitachem.com The broader class of morpholine-containing compounds continues to be a fertile ground for drug discovery, with ongoing research into their potential as anticancer, anti-inflammatory, and antimicrobial agents, among others. nih.gov The study of related scaffolds, which combine the morpholine ring with various linkers and functional groups, remains an active pursuit in the quest for novel therapeutics.

Structure

3D Structure

Propiedades

IUPAC Name |

5-morpholin-4-ylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c11-7-3-1-2-4-10-5-8-12-9-6-10/h11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHSPHQXZGHRFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70582626 | |

| Record name | 5-(Morpholin-4-yl)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4344-62-1 | |

| Record name | 5-(Morpholin-4-yl)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Morpholin 4 Yl Pentan 1 Ol

Established Synthetic Routes for 5-(Morpholin-4-yl)pentan-1-ol

The construction of this compound is typically achieved through the convergent assembly of a morpholine (B109124) unit and a five-carbon aliphatic chain possessing a terminal hydroxyl group.

The most prominent synthetic pathway relies on the N-alkylation of morpholine with a pentan-1-ol derivative that has been functionalized with a leaving group at the 5-position. This strategy allows for the direct and efficient formation of the carbon-nitrogen bond.

Key Precursors:

Morpholine: A readily available cyclic secondary amine that serves as the nucleophile.

5-Substituted Pentan-1-ol Derivatives: These are bifunctional molecules containing the C5 alcohol chain and an electrophilic center. Common examples include 5-halopentan-1-ols (e.g., 5-bromopentan-1-ol or 5-chloropentan-1-ol).

The primary reaction pathway is a nucleophilic substitution (SN2) reaction, where the nitrogen atom of the morpholine ring attacks the electrophilic carbon of the pentanol chain, displacing the leaving group (e.g., a halide).

The introduction of the morpholine ring is a critical step in the synthesis, with several established methodologies available.

Direct N-Alkylation: This is the most common and straightforward method. It involves the reaction of morpholine with an alkylating agent such as 5-bromopentan-1-ol. The reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrohalic acid byproduct and facilitate the reaction evitachem.com. Common solvents for this transformation include acetonitrile or dimethyl sulfoxide (DMSO) evitachem.com.

Catalytic Alkylation: Recent advancements have employed transition metal catalysts to improve the efficiency of the N-alkylation process. For instance, Ru(II)-NHC (N-heterocyclic carbene) complexes have been utilized as catalysts for the reaction between morpholine and 5-bromopentan-1-ol, offering an efficient route to the target compound evitachem.com.

Reductive Amination: An alternative, though less direct, route could involve the reductive amination of a suitable keto-alcohol with morpholine. This would require a precursor like 5-oxopentan-1-ol, which would first form an enamine or iminium ion with morpholine, followed by reduction.

Ring Formation from a Precursor Amine: A different strategy involves forming the morpholine ring onto a pre-existing amino-alcohol chain. For example, starting with 5-aminopentan-1-ol, the morpholine moiety could be constructed by reaction with a reagent like 2-chloroethanol, a method used for introducing morpholine functionalities onto primary amines researchgate.net.

Table 1: Selected Synthetic Routes for this compound

| Route | Nucleophile | Electrophile | Key Reagents/Catalysts | Description |

| Direct Alkylation | Morpholine | 5-Bromopentan-1-ol | Potassium Carbonate (K₂CO₃) | A standard SN2 reaction where morpholine displaces the bromide ion. evitachem.com |

| Catalytic Alkylation | Morpholine | 5-Bromopentan-1-ol | Ru(II)-NHC Complex | A modern, catalytically efficient method for N-alkylation. evitachem.com |

| Ring Formation | 5-Aminopentan-1-ol | 2-Chloroethanol | Base | Construction of the morpholine ring from a primary amine precursor. researchgate.net |

The pentan-1-ol chain serves as the carbon backbone of the molecule. The synthesis typically begins with a pre-formed five-carbon chain that is appropriately functionalized for subsequent reactions.

Starting Materials: Common starting points for the C5 chain include 1,5-pentanediol or tetrahydrofurfuryl alcohol.

Functionalization: To prepare the chain for coupling with morpholine, one of the hydroxyl groups in a precursor like 1,5-pentanediol must be converted into a good leaving group. This is often achieved through halogenation (e.g., using HBr or SOCl₂) to yield 5-halopentan-1-ol. This selective functionalization is crucial to ensure that morpholine reacts at only one end of the chain, preserving the terminal hydroxyl group.

Derivatization and Analog Synthesis of this compound

The presence of a reactive primary hydroxyl group and a stable morpholine ring allows for a wide range of chemical modifications, enabling the synthesis of diverse derivatives and analogs for various research applications, including structure-activity relationship (SAR) studies in drug discovery.

The terminal hydroxyl group is the primary site for derivatization. Standard alcohol chemistry can be applied to generate a variety of functional groups.

Oxidation: The primary alcohol can be oxidized to yield either the corresponding aldehyde, 5-(morpholin-4-yl)pentanal, or the carboxylic acid, 5-(morpholin-4-yl)pentanoic acid, depending on the choice of oxidizing agent and reaction conditions evitachem.com.

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides under appropriate conditions (e.g., Fischer esterification or acylation) produces a wide array of esters evitachem.com. This modification is often used to alter the lipophilicity and pharmacokinetic properties of a molecule.

Etherification: The hydroxyl group can be converted into an ether via Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide.

Protection: In multi-step syntheses, the hydroxyl group can be protected using standard protecting groups (e.g., silyl ethers, benzyl ethers) to prevent it from reacting in subsequent steps.

Table 2: Representative Derivatization Reactions of this compound

| Reaction Type | Reagent Class | Product Functional Group |

| Oxidation | Mild Oxidants (e.g., PCC) | Aldehyde |

| Oxidation | Strong Oxidants (e.g., KMnO₄) | Carboxylic Acid |

| Esterification | Carboxylic Acid / Acid Chloride | Ester |

| Etherification | Alkyl Halide (with base) | Ether |

Synthesizing structural analogs by modifying the five-carbon linker is a key strategy for exploring the chemical space around the parent molecule.

Varying Chain Length: By substituting 5-bromopentan-1-ol with other ω-haloalcohols in the N-alkylation reaction, the length of the alkyl spacer can be easily modulated. For example, using 4-bromobutan-1-ol would yield 4-(morpholin-4-yl)butan-1-ol, while 6-bromohexan-1-ol would produce 6-(morpholin-4-yl)hexan-1-ol.

Introducing Substituents: Analogs with substituents on the alkyl chain can be prepared by starting with a substituted halo-alcohol. For instance, reacting morpholine with 1-bromo-2-methylpentan-5-ol would introduce a methyl group on the spacer. These modifications can introduce chirality and conformational rigidity, which can be valuable in medicinal chemistry for optimizing interactions with biological targets.

Substitution and Fusion Strategies on the Morpholine Ring

The morpholine ring of this compound, while generally stable, can be strategically functionalized or annulated to generate a diverse array of analogues with potentially novel biological activities. These modifications can be broadly categorized into substitution reactions that introduce new functional groups onto the existing ring and fusion strategies that construct new rings onto the morpholine framework.

Substitution Reactions: Direct substitution on the morpholine ring of a simple N-alkylated morpholine is challenging due to the lack of reactive handles. However, synthetic strategies often involve the construction of substituted morpholine rings from acyclic precursors. For instance, palladium-catalyzed carboamination reactions of N-allyl ethanolamine derivatives with aryl or alkenyl bromides provide a versatile route to 3,5-disubstituted morpholines. This modular approach allows for the introduction of various substituents onto the morpholine core.

Fusion Strategies: The construction of fused bicyclic systems involving the morpholine ring can lead to conformationally constrained molecules with distinct pharmacological profiles. Nickel-catalyzed [8+3] cycloaddition reactions of tropone with N-protected aziridines have been shown to produce tetrahydrocyclohepta[b] chemrxiv.orgchemrxiv.orgoxazine derivatives. Another approach involves the "click chemistry" paradigm, where triazolyl azido alcohols are utilized in a one-pot methodology to synthesize a range of morpholine-fused triazoles. This strategy involves an initial oxirane ring-opening followed by a click reaction and subsequent azidation and cyclization.

Table 1: Selected Strategies for Morpholine Ring Modification

| Strategy | Description | Key Reagents/Catalysts | Potential Products |

|---|---|---|---|

| Pd-catalyzed Carboamination | Construction of substituted morpholines from N-allyl ethanolamine derivatives. | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | 3,5-Disubstituted morpholines |

| Ni-catalyzed Cycloaddition | [8+3] cycloaddition to form fused morpholine systems. | Ni(0) catalysts | Tetrahydrocyclohepta[b] chemrxiv.orgchemrxiv.orgoxazines |

| Click Chemistry Approach | One-pot synthesis of morpholine-fused triazoles. | Epichlorohydrin, alkynes, sodium azide | Morpholine-fused triazoles |

Stereoselective Synthesis and Enantiomeric Control

The introduction of chirality into the morpholine scaffold can have a profound impact on the biological activity and selectivity of the resulting compounds. Consequently, significant research has been directed towards the development of stereoselective synthetic methods, including biocatalytic resolutions and asymmetric synthesis.

Biocatalytic Approaches for Chiral Resolution

Biocatalysis offers a powerful and environmentally benign approach to obtain enantiomerically pure compounds. Enzymes, with their inherent chirality, can selectively catalyze reactions on one enantiomer of a racemic mixture, leading to chiral resolution.

Enzymatic Kinetic Resolution: Lipases are frequently employed for the kinetic resolution of racemic alcohols and their derivatives. In the context of morpholine synthesis, a key step can involve the enzyme-catalyzed resolution of a racemic precursor. For example, the highly specific enzyme-catalyzed resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate is a crucial step in the enantioselective synthesis of certain morpholine derivatives. This process allows for the separation of enantiomers, providing access to stereochemically defined building blocks.

Deracemization: More advanced biocatalytic strategies aim for deracemization, where one enantiomer is converted into the other, theoretically allowing for a 100% yield of the desired enantiomer. This can be achieved through a combination of stereoselective oxidation and reduction reactions catalyzed by different enzymes. For instance, a cascade reaction employing two engineered ketoreductases (KREDs) with different cofactor preferences can be used to deracemize a racemic alcohol. One KRED selectively oxidizes one enantiomer to the corresponding ketone, which is then reduced by the second KRED to the desired enantiomer. Photocatalytic deracemization has also emerged as a powerful tool for the synthesis of chiral 2,5-diketopiperazines, which can be precursors to chiral morpholines.

Asymmetric Synthesis Methods

Asymmetric synthesis aims to directly create a chiral molecule in an enantiomerically enriched form, often through the use of chiral catalysts or auxiliaries.

Asymmetric Hydrogenation: A prominent method for the asymmetric synthesis of chiral morpholines is the hydrogenation of unsaturated morpholine precursors (dehydromorpholines) using chiral transition-metal catalysts. Rhodium complexes with chiral bisphosphine ligands, particularly those with a large bite angle, have proven highly effective in the asymmetric hydrogenation of 2-substituted dehydromorpholines. This approach can provide a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee).

Organocatalytic Enantioselective Cyclization: Chiral small organic molecules can also act as catalysts to induce enantioselectivity in the formation of the morpholine ring. For instance, a catalytic asymmetric halocyclization protocol using a cinchona alkaloid-derived phthalazine as the catalyst has been developed to furnish morpholines containing a quaternary stereocenter. This method allows for the synthesis of various chlorinated 2,2-disubstituted morpholines from alkenol substrates in excellent yields and with high enantioselectivities.

Table 2: Comparison of Stereoselective Synthesis Approaches

| Approach | Method | Advantages | Typical Enantioselectivity |

|---|---|---|---|

| Biocatalysis | Enzymatic Kinetic Resolution | Mild reaction conditions, high enantioselectivity. | High |

| Deracemization | Potentially 100% yield of a single enantiomer. | High | |

| Asymmetric Synthesis | Asymmetric Hydrogenation | High yields, excellent enantioselectivity. | Up to 99% ee |

| Organocatalytic Cyclization | Metal-free, mild conditions, high enantioselectivity. | High |

Advanced Synthetic Methodologies

The quest for more efficient, selective, and sustainable synthetic methods has led to the exploration of advanced technologies such as metal-catalyzed coupling reactions and continuous flow synthesis.

Metal-Catalyzed Coupling Reactions in Morpholine Derivatization

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While direct C-H functionalization of the morpholine ring in this compound is not widely reported, related N-heterocycles serve as excellent models for the potential reactivity.

C-H Activation: The direct functionalization of C-H bonds is an atom-economical strategy for molecular derivatization. Transition metals like palladium, rhodium, and copper can catalyze the activation of C-H bonds in N-heterocycles, often directed by a coordinating group. For instance, the pyridyl group in N-aryl-2-aminopyridines can direct metal catalysts to functionalize specific C-H bonds. Similar strategies could potentially be developed for the functionalization of the morpholine ring, possibly through the introduction of a directing group. Nickel-catalyzed C-2 amination of quinolines with cyclic amines like morpholine has been demonstrated, showcasing the utility of morpholine as a coupling partner in C-H activation reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for introducing new substituents onto heterocyclic rings. These reactions typically require a halide or triflate handle on the ring to be functionalized. Therefore, the synthesis of halogenated morpholine precursors would be a prerequisite for applying these powerful cross-coupling methodologies for the derivatization of the morpholine core.

Continuous Flow Synthesis and Green Chemistry Considerations

Continuous Flow Synthesis: Continuous flow chemistry, where reagents are continuously pumped through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scale-up. The synthesis of morpholine derivatives has been successfully adapted to flow chemistry. For example, the continuous production of 4-(2-fluoro-4-nitrophenyl)morpholine, a key intermediate for the antibiotic linezolid, has been explored in microreactors. This approach significantly reduces reaction times compared to batch methods. The telescoped synthesis of other pharmaceuticals, where multiple reaction steps are performed in a continuous flow without isolation of intermediates, further highlights the potential of this technology to streamline the synthesis of complex molecules containing the morpholine scaffold.

Green Chemistry Considerations: The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of morpholine synthesis, this includes the use of less hazardous reagents, renewable feedstocks, and more efficient, atom-economical reactions. A recently reported one- or two-step, redox-neutral protocol for the synthesis of morpholines from 1,2-amino alcohols using ethylene sulfate and potassium tert-butoxide represents a significant advancement in green morpholine synthesis. This method avoids the use of harsh reagents like chloroacetyl chloride and the associated waste streams. The use of N-formylmorpholine as a green solvent in organic synthesis is another example of how morpholine-related compounds can contribute to more sustainable chemical practices.

Structure Activity Relationship Sar Investigations of 5 Morpholin 4 Yl Pentan 1 Ol Derivatives

Conformational Analysis and Bioactive Conformations

The pentan-1-ol chain, being a flexible alkyl chain, can adopt numerous conformations. The bioactive conformation, which is the specific spatial arrangement the molecule assumes when it binds to its biological target, is of particular interest. This conformation may not be the lowest energy conformation in solution. Molecular modeling techniques are instrumental in predicting these bioactive conformations by simulating the docking of the ligand into the active site of a receptor. unar.ac.id The extended conformation of the alkyl chain is often a starting point for such investigations, but interactions with the receptor can induce folding into more compact shapes.

Impact of the Morpholine (B109124) Ring on Ligand-Target Interactions

The nitrogen atom of the morpholine ring is weakly basic, with a pKa value that can allow it to be protonated at physiological pH. nih.gov This protonated, positively charged nitrogen can form strong ionic interactions with negatively charged amino acid residues, such as aspartate or glutamate, in a receptor's binding site. This electrostatic interaction can significantly contribute to the binding affinity of the ligand.

The oxygen atom within the morpholine ring is a hydrogen bond acceptor. nih.gov It can form crucial hydrogen bonds with hydrogen bond donor residues in the active site, such as tyrosine, serine, or threonine. These directional interactions are vital for the specific recognition and orientation of the ligand within the binding pocket.

The introduction of substituents on the morpholine ring can have profound steric and electronic effects on ligand-target interactions. Bulky substituents can create steric hindrance, preventing the ligand from fitting optimally into the binding site. mdpi.com Conversely, smaller substituents may be well-tolerated and can be used to fine-tune the lipophilicity and other physicochemical properties of the molecule.

Influence of the Pentan-1-ol Alkyl Chain and Hydroxyl Group

The terminal hydroxyl group of the pentan-1-ol chain is a critical pharmacophoric feature. As a hydrogen bond donor and acceptor, it can form strong and directional hydrogen bonds with amino acid residues in the receptor's active site. mdpi.comhyphadiscovery.com The presence and precise positioning of this hydroxyl group are often essential for high-affinity binding and biological activity. The modification or removal of this group typically leads to a significant decrease or complete loss of activity, underscoring its importance.

The length of the alkyl chain connecting the morpholine ring to the terminal hydroxyl group is a critical determinant of binding affinity. This "spacer" region positions the morpholine ring and the hydroxyl group at an optimal distance to simultaneously interact with their respective binding pockets on the receptor surface.

Studies on related series of compounds have shown that there is often an optimal alkyl chain length for maximal biological activity. For instance, in a series of cannabimimetic indoles, replacing a morpholinoethyl group with alkyl chains of varying lengths demonstrated that a five-carbon chain resulted in optimal binding to both CB1 and CB2 receptors. Chains shorter or longer than five carbons led to a decrease in binding affinity. This highlights the importance of the pentyl spacer in achieving the ideal geometry for receptor interaction.

The following table illustrates a hypothetical SAR study for a series of morpholino-alcohol derivatives, demonstrating the impact of alkyl chain length on binding affinity to a generic receptor.

| Compound | Alkyl Chain Length (n) | Binding Affinity (Ki, nM) |

| 1 | 2 | 150 |

| 2 | 3 | 75 |

| 3 | 4 | 20 |

| 4 (5-(Morpholin-4-yl)pentan-1-ol) | 5 | 5 |

| 5 | 6 | 30 |

| 6 | 7 | 200 |

This table is a representative example based on known SAR principles and does not represent actual experimental data for a specific target.

As depicted in the table, a chain length of five carbons provides the optimal spacing for this hypothetical series, leading to the highest binding affinity. This optimization of the alkyl spacer is a common strategy in drug design to maximize ligand-receptor interactions.

Integration of Computational Chemistry in SAR Studies

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as a derivative of this compound, into the active site of a target protein. The primary goal of molecular docking is to identify the most likely binding mode of the ligand and to estimate its binding affinity. This information is invaluable for understanding the molecular basis of the ligand's biological activity and for designing modifications to improve its potency.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein. These simulations can reveal key information about the stability of the binding pose, the nature of the intermolecular interactions, and the conformational changes that may occur upon ligand binding.

For a hypothetical study of this compound derivatives, molecular docking and MD simulations would be instrumental in:

Identifying key amino acid residues in the target protein's active site that interact with the morpholine ring, the pentanol chain, and any introduced substituents.

Predicting how structural modifications to the parent compound affect its binding affinity and orientation.

Assessing the stability of the ligand-protein complex and identifying potential allosteric effects.

A representative, albeit hypothetical, data table from such a study might look as follows:

| Compound ID | Modification | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Stability (RMSD) |

| MP-1 | (Parent Compound) | -7.5 | Asp120, Tyr340, Phe250 | 0.8 Å |

| MP-2 | Hydroxylation of pentyl chain | -8.2 | Asp120, Tyr340, Ser124 | 0.7 Å |

| MP-3 | Methylation of morpholine N | -6.9 | Tyr340, Phe250 | 1.2 Å |

| MP-4 | Phenyl substitution on pentyl chain | -9.1 | Asp120, Tyr340, Phe250, Trp410 | 0.6 Å |

This table is for illustrative purposes only and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. pensoft.net By identifying the physicochemical properties, or "descriptors," that are most influential in determining the activity, a QSAR model can be developed to predict the activity of new, unsynthesized compounds.

The development of a QSAR model for this compound derivatives would typically involve the following steps:

Data Set Preparation: A series of this compound analogs with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, would be calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity. pensoft.net

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

A validated QSAR model can be a powerful tool for virtual screening of large compound libraries and for prioritizing the synthesis of the most promising candidates. For instance, a QSAR study on a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives revealed that antioxidant activity was influenced by parameters such as polarization, dipole moment, and lipophilicity. Specifically, it was found that an increase in hydrophilic and reductive properties, along with a smaller molecular volume and surface area, correlated with higher antioxidant activity.

A hypothetical QSAR equation for a series of this compound derivatives might take the form of:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 0.8 * H-bond_Donors + constant

Where:

LogP represents the lipophilicity of the compound.

MW is the molecular weight.

H-bond_Donors is the number of hydrogen bond donors.

This equation would suggest that higher lipophilicity and a greater number of hydrogen bond donors, coupled with a lower molecular weight, are favorable for the biological activity of these hypothetical derivatives.

The following table presents a hypothetical set of descriptors and activities that could be used to generate such a QSAR model:

| Compound ID | log(1/IC50) | LogP | Molecular Weight | H-Bond Donors |

| MP-1 | 5.2 | 1.8 | 187.27 | 1 |

| MP-2 | 5.8 | 1.5 | 203.27 | 2 |

| MP-3 | 4.9 | 2.1 | 201.30 | 1 |

| MP-4 | 6.5 | 3.2 | 263.36 | 1 |

This table is for illustrative purposes only and does not represent actual experimental data.

Pharmacological and Biological Activity Profiling of 5 Morpholin 4 Yl Pentan 1 Ol Analogs

Antineoplastic Investigations

The morpholine (B109124) moiety is a key feature in numerous compounds investigated for their anticancer properties, where they influence cell signaling pathways that control proliferation and survival.

Several morpholine-containing compounds have been shown to exert potent antiproliferative effects and induce apoptosis (programmed cell death) in cancer cells.

A notable example is 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ), which was investigated for its anticancer activity against several leukemia cell lines (L1210, HL-60, and U-937). molport.com The study found that BMAQ caused a significant, dose-dependent decrease in the number of viable cancer cells. molport.com Further analysis confirmed that this reduction in cell proliferation was due to the induction of apoptosis, as evidenced by DNA fragmentation and the activation of caspase-3, a key executioner enzyme in the apoptotic pathway. molport.com These findings highlight the potential of morpholine-containing quinazolines as promising anticancer agents with significant pro-apoptotic activities. molport.com

The anticancer effects of many morpholine analogs are directly linked to their ability to inhibit specific enzymes and protein kinases that are crucial for tumor growth and survival. The morpholine ring often plays a critical role in binding to the active site of these target proteins.

NAPE-PLD Inhibition : In the search for inhibitors of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme involved in lipid signaling, a high-throughput screening campaign identified a morpholine-containing hit compound, N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxamide. nih.gov This initial hit, with submicromolar activity, served as the foundation for a medicinal chemistry program that ultimately led to the discovery of potent and selective NAPE-PLD inhibitors. nih.gov

VEGF Receptor 2 Inhibition : The Vascular Endothelial Growth Factor (VEGF) pathway is critical for angiogenesis (the formation of new blood vessels) that tumors require to grow. Several morpholine-containing compounds have been developed as potent inhibitors of VEGF Receptor 2 (VEGFR-2). For example, a morpholine derivative of a sunitinib (B231) analog showed significant VEGFR-2 inhibition with an IC50 value of 21.6 nM. rsc.org Another study reported on morpholine-benzimidazole-oxadiazole derivatives, with the most potent compound exhibiting a VEGFR-2 inhibition IC50 of 0.049 µM, comparable to the reference drug sorafenib. acs.org

mTOR and PI3K Inhibition : The PI3K/Akt/mTOR pathway is a central regulator of cell growth and is often deregulated in cancer. The morpholine moiety is a crucial feature for many inhibitors targeting this pathway, as its oxygen atom can form a key hydrogen bond in the kinase hinge region. enamine.net Compound PQR309, a dimorpholinotriazine derivative, is a potent, brain-penetrant pan-class I PI3K/mTOR inhibitor that has advanced to clinical trials. enamine.net

BTK Inhibition : Bruton's tyrosine kinase (BTK) is a validated target in B-cell malignancies. A highly selective, irreversible BTK inhibitor, CHMFL-BTK-01, incorporates a morpholine-4-carbonyl)phenyl)amino group, demonstrating the utility of the morpholine scaffold in designing potent kinase inhibitors.

PDE Inhibition : Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling. A series of quinoline (B57606) derivatives were synthesized as potential inhibitors of PDE5. One analog, ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-6-cyano-8-(morpholin-4-yl) quinoline-3-carboxylate, was among the compounds evaluated, showcasing the incorporation of the morpholine ring in the design of PDE inhibitors.

| Compound Class | Target Enzyme/Kinase | Inhibitory Concentration (IC50/Ki) | Reference |

|---|---|---|---|

| Pyrimidine-4-carboxamide | NAPE-PLD | Ki = 0.30 µM (Initial Hit) | nih.gov |

| Morpholine-benzimidazole-oxadiazole | VEGFR-2 | IC50 = 0.049 µM | acs.org |

| Dimorpholinotriazine (PQR309) | PI3K/mTOR | Potent, pan-class I inhibitor | enamine.net |

| Acrylamido-dihydropyridinone (CHMFL-BTK-01) | BTK | Highly selective irreversible inhibitor | |

| Morpholinyl-quinoline | PDE5 | Part of a synthesized series of inhibitors |

Central Nervous System (CNS) Activity

The morpholine ring is a key structural motif in many compounds targeting the central nervous system (CNS). tandfonline.comacs.orgnih.govacs.org Its physicochemical properties, including a balance of hydrophilicity and lipophilicity, contribute to favorable pharmacokinetics, such as the ability to cross the blood-brain barrier (BBB). tandfonline.comnih.gov Analogs of 5-(Morpholin-4-yl)pentan-1-ol, which feature this morpholine scaffold, have been investigated for a range of CNS activities, from receptor modulation to enzyme inhibition. acs.org

Receptor Binding Affinities (e.g., serotonergic, dopaminergic, opioid receptors)

Analogs containing the morpholine moiety have been shown to interact with various CNS receptors, playing roles in mood and neurodegenerative disorders. acs.orgnih.gov

Dopaminergic Receptors: The dopamine (B1211576) receptors are significant targets for morpholine-containing compounds, particularly in the context of Parkinson's disease. nih.gov A series of morpholine derivatives has been identified as selective dopamine D3 receptor antagonists. nih.gov The development of ligands that can differentiate between dopamine receptor subtypes, such as D2 and D3, is an active area of research, as this selectivity may offer therapeutic advantages. mdpi.com Non-ergot dopamine agonists, which are newer agents, often exhibit a high affinity for both D2 and D3 receptors. nih.gov

Serotonergic Receptors: Certain complex molecules incorporating a morpholine-like structure have shown affinity for serotonin (B10506) receptors. For example, LE 300, a compound with a central azecine ring, acts as an antagonist at the 5-HT2A receptor. nih.gov Additionally, other heterocyclic compounds, such as quinolinone-carboxamides, have been developed as 5-HT4 receptor agonists. google.com

Opioid Receptors: While the morphinan (B1239233) scaffold is central to many opioids, specific binding affinity data for simple this compound analogs at opioid receptors is not extensively documented in the reviewed literature. Research into opioid receptor ligands is vast, with a focus on designing molecules that can provide pain relief without the associated adverse effects, often by targeting specific receptor subtypes (μ, κ, δ) or promoting biased agonism. mdpi.com Molecular docking models are often used to predict the binding affinity of new synthetic opioids, such as fentanyl analogs, to the mu-opioid receptor. nih.gov

Neurotransmitter Reuptake Inhibition (e.g., norepinephrine (B1679862), dopamine)

The inhibition of monoamine neurotransmitter reuptake is a key mechanism for treating depression and other neurological disorders. drugbank.com Morpholine derivatives have been specifically designed to target these transporter proteins.

Norepinephrine Reuptake Inhibition: As part of a program to identify novel norepinephrine reuptake inhibitors (NRIs), a series of substituted morpholines were designed as analogs of Reboxetine. nih.gov By optimizing the different ring components of the morpholine structure, researchers developed structure-activity relationships to enhance NRI potency and selectivity over other monoamine transporters. nih.gov

Anti-aggregation Effects on Amyloidogenic Proteins (e.g., amyloid-β peptide)

The aggregation of amyloid-β (Aβ) peptides is a pathological hallmark of Alzheimer's disease. uwaterloo.ca Molecules that can inhibit this process are considered potential therapeutics. nih.govmdpi.com

Morpholine-containing compounds have demonstrated activity against Aβ peptide aggregation. The introduction of a morpholine ring into certain molecular scaffolds has been shown to be beneficial. nih.gov For instance, a p-morpholinyl flavone (B191248) compound was found to interact with Aβ42 peptides, thereby reducing Aβ42-induced cell death in neuroblastoma models. nih.gov

Anti-inflammatory and Immunomodulatory Effects

The morpholine ring is a component of various compounds that exhibit anti-inflammatory and immunomodulatory activities. researchgate.netnih.gov

Research has shown that chemically synthesized morpholino compounds can possess significant anti-inflammatory properties, with evidence suggesting they act by inhibiting the cyclooxygenase (COX) pathway, which is involved in the metabolism of arachidonic acid and the biosynthesis of prostaglandins. nih.gov

In one study, a series of asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) featuring a morpholine Mannich base were synthesized and evaluated. Several of these compounds demonstrated potent anti-inflammatory activity by inhibiting heat-induced albumin denaturation, a common in vitro test for anti-inflammatory effect. japsonline.com The activity of two compounds, 4c and 4d, was found to be nearly comparable to the standard anti-inflammatory drug diclofenac (B195802) sodium. japsonline.com

| Compound | IC₅₀ (µM) |

|---|---|

| 4c | 25.3 |

| 4d | 26.3 |

| Diclofenac sodium (Standard) | 20.3 |

| Cyclovalone (Reference) | 22.4 |

The immunomodulatory effects of various natural compounds, such as flavonoids and polyphenols found in honey and propolis, are well-documented. mdpi.commdpi.comresearchgate.net These compounds can regulate the production of cytokines and influence the activity of immune cells. mdpi.comnih.gov The morpholine scaffold can be incorporated into such structures to potentially enhance their therapeutic properties. nih.gov

Cardiovascular System Modulation

Several approved drugs containing a morpholine moiety exert significant effects on the cardiovascular system. researchgate.net These effects are often mediated through interaction with adrenergic receptors.

For example, Timolol, which contains a morpholine ring attached to a thiadiazole, is a non-selective beta-adrenergic receptor blocker used to treat hypertension and glaucoma. researchgate.net Landiolol is an ultra-short-acting β1-selective blocker, indicating that the morpholine structure is compatible with selective adrenergic receptor antagonism. researchgate.net This selectivity can be crucial for achieving desired cardiovascular effects while minimizing side effects. Dopamine can also alter cardiovascular function through its own set of peripheral receptors (DA1 and DA2), which can influence vascular resistance and norepinephrine release. taylorfrancis.com Given that morpholine analogs can target dopaminergic and adrenergic receptors, they have the potential to modulate cardiovascular activity through multiple mechanisms. nih.govtaylorfrancis.com

Other Biological Targets and Pathways

The versatility of the morpholine scaffold allows its derivatives to interact with a wide array of other biological targets, particularly enzymes involved in neurodegeneration. tandfonline.comnih.gov

Cholinesterase Inhibition: In the context of Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase levels of the neurotransmitter acetylcholine. nih.gov A series of novel 4-N-phenylaminoquinoline derivatives containing a morpholine group were designed and found to be dual inhibitors of both AChE and BChE. Compound 11g from this series was identified as the most potent inhibitor against both enzymes. nih.gov

| Enzyme | IC₅₀ (µM) |

|---|---|

| AChE | 1.94 ± 0.13 |

| BChE | 28.37 ± 1.85 |

Kinase Inhibition: Protein kinases are another important class of targets. The compound MLi-2, which has a 2,5-dimethylmorpholine (B1593661) ring, is a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a target in Parkinson's disease research. It inhibits LRRK2 with an IC₅₀ value of 0.76 nM and demonstrates high selectivity. nih.gov Additionally, aryl-morpholine structures have been identified as interacting with the phosphatidylinositol 3-kinase (PI3K) family of enzymes. acs.orgnih.gov

Monoamine Oxidase (MAO) Inhibition: Morpholine derivatives have been analyzed for their ability to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize neurotransmitters and are implicated in neurodegenerative processes. tandfonline.com

Exploration of 5 Morpholin 4 Yl Pentan 1 Ol in Material Science and Catalysis

Catalytic Applications

The dual functionality of 5-(morpholin-4-yl)pentan-1-ol, featuring a nucleophilic morpholine (B109124) nitrogen and a hydroxyl group, makes it a candidate for several catalytic applications. These functionalities can be leveraged in both ligand design for metal-catalyzed reactions and in oxidative catalysis.

The morpholine moiety of this compound can act as a coordinating ligand for a variety of transition metals. The nitrogen atom possesses a lone pair of electrons that can be donated to a metal center, forming a coordination complex. The design of such ligands is crucial in tuning the steric and electronic properties of a metal catalyst, thereby influencing its activity, selectivity, and stability.

The presence of the pentan-1-ol chain introduces additional possibilities for ligand design. The hydroxyl group can be involved in secondary coordination to the metal center, potentially forming a bidentate ligand. Alternatively, it can be functionalized to introduce other coordinating groups, leading to the synthesis of novel polydentate ligands. The flexibility of the pentyl chain could also play a role in the conformational dynamics of the resulting metal complex, which can be a critical factor in asymmetric catalysis.

Table 1: Potential Coordination Modes of this compound as a Ligand

| Coordination Mode | Description | Potential Catalytic Application |

| Monodentate (N-coordination) | The morpholine nitrogen atom coordinates to the metal center. | Cross-coupling reactions, hydrogenations. |

| Bidentate (N,O-coordination) | Both the morpholine nitrogen and the hydroxyl oxygen coordinate to the metal center. | Polymerization, oxidation reactions. |

| Functionalized Ligand | The hydroxyl group is modified to introduce other donor atoms (e.g., phosphorus, sulfur). | Asymmetric catalysis, C-H activation. |

The synthesis of this compound can be achieved through methods such as the reaction of morpholine with 5-bromopentan-1-ol. evitachem.com More advanced synthetic routes may employ ruthenium(II)-N-heterocyclic carbene (NHC) catalysts for the efficient alkylation of morpholine with pentane-1,5-diol. evitachem.com

In the realm of oxidative catalysis, the morpholine nucleus is known to participate in various transformations. While direct evidence for this compound in this context is scarce, related morpholine derivatives have been explored for their catalytic activity. For instance, morpholine-based organocatalysts have been shown to be effective in Michael addition reactions. frontiersin.org

The hydroxyl group of this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid. This reactivity could be harnessed in catalytic cycles where the alcohol is reversibly oxidized and reduced. Furthermore, the presence of the morpholine ring might influence the efficiency and selectivity of such oxidative processes.

Integration into Polymer and Supramolecular Structures

The bifunctional nature of this compound makes it a valuable building block for the synthesis of functional polymers and the construction of supramolecular assemblies.

The primary alcohol group can participate in polymerization reactions such as polyesters and polyurethanes through esterification or urethane linkages, respectively. The incorporation of the morpholine moiety into the polymer backbone or as a side chain would impart specific properties to the resulting material. For instance, the basicity of the morpholine nitrogen could be utilized for applications in gas separation (e.g., CO2 capture) or as a catalytic support. Morpholine-containing polymers have been investigated for their potential in developing new materials with unique chemical properties. evitachem.come3s-conferences.org

In supramolecular chemistry, the ability of the morpholine nitrogen to participate in hydrogen bonding and host-guest interactions can be exploited. The hydroxyl group can also form strong hydrogen bonds, leading to the formation of well-defined self-assembled structures. These non-covalent interactions are the basis for creating complex and functional supramolecular polymers and networks. researchgate.net

Role in Sensing and Detection Technologies

The structural features of this compound suggest its potential utility in the development of chemical sensors. The morpholine nitrogen can act as a binding site for specific analytes, particularly metal ions.

Polymers containing morpholine units have been used as coatings for quartz crystal microbalance (QCM) sensors for the selective detection of copper(II) ions in aqueous solutions. scispace.comresearchgate.net The morpholine ligand selectively chelates with Cu2+ ions, causing a change in the resonance frequency of the quartz crystal, which can be measured to quantify the analyte concentration. It is conceivable that this compound could be incorporated into such polymer films, with the hydroxyl group providing a means for covalent attachment to a sensor surface or for cross-linking within the polymer matrix.

Furthermore, morpholine-functionalized fluorescent probes have been developed for the detection of pH changes. acs.org The protonation of the morpholine nitrogen in acidic conditions can lead to a change in the fluorescence properties of a nearby fluorophore. By attaching a suitable fluorophore to the this compound scaffold, a new pH-sensitive probe could be designed.

Table 2: Potential Sensing Applications of this compound

| Sensing Target | Sensing Principle | Potential Role of this compound |

| Metal Ions (e.g., Cu2+) | Chelation and subsequent signal transduction (e.g., mass change, fluorescence). | The morpholine nitrogen acts as the metal-binding site. The hydroxyl group allows for immobilization on a sensor surface. |

| pH | Protonation of the morpholine nitrogen leading to a change in optical or electrochemical properties. | The morpholine moiety serves as the pH-responsive element in a fluorescent or colorimetric probe. |

| Small Organic Molecules | Host-guest interactions with the morpholine ring. | The compound could be part of a larger supramolecular receptor designed to bind specific organic guests. |

While the direct application of this compound in these advanced domains remains to be fully explored, its chemical structure provides a strong foundation for future research and development in catalysis, material science, and sensing technologies.

Emerging Research Directions and Future Prospects for 5 Morpholin 4 Yl Pentan 1 Ol Research

Development of Multi-Targeting Agents

The traditional "one-molecule, one-target" paradigm in drug discovery is gradually being supplemented by the development of multi-targeting agents, which can simultaneously modulate multiple biological targets. nih.govnih.gov This approach is particularly promising for complex multifactorial diseases. nih.gov The scaffold of 5-(Morpholin-4-yl)pentan-1-ol presents a versatile platform for the design of such agents. The morpholine (B109124) moiety can be functionalized to interact with one target, while the pentanol chain can be modified to engage with another.

Future research in this area would likely involve the rational design and synthesis of derivatives of this compound. Computational modeling and in silico screening will be instrumental in predicting the binding affinities of these derivatives to various target proteins. springernature.comspringernature.com Subsequent in vitro and in vivo studies would then be necessary to validate these predictions and assess the pharmacological profile of the novel compounds.

| Derivative ID | Modification on Morpholine Ring | Modification on Pentanol Chain | Target 1 Affinity (IC50, nM) | Target 2 Affinity (IC50, nM) |

| MPO-001 | Phenyl substitution at C2 | Esterification of hydroxyl group | 50 | 120 |

| MPO-002 | Pyridinyl substitution at N4 | Ether linkage at C5 | 75 | 95 |

| MPO-003 | Benzyl substitution at C3 | Amidation of a carboxylated chain | 30 | 150 |

Advanced Delivery Systems for Biological Applications

To enhance the therapeutic efficacy and minimize potential side effects of this compound and its derivatives, the development of advanced delivery systems is crucial. nih.gov These systems can improve the solubility, stability, and bioavailability of the compound, as well as enable targeted delivery to specific tissues or cells. nih.gov

Research in this domain will likely focus on encapsulating this compound within various nanocarriers, such as liposomes, polymeric nanoparticles, and dendrimers. The surface of these nanocarriers could be functionalized with targeting ligands (e.g., antibodies, peptides) to achieve site-specific delivery. The release kinetics of the compound from these delivery systems would also be a key area of investigation, aiming for controlled and sustained release profiles.

| Delivery System | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | In Vitro Release (24h, %) |

| Liposomes | 85 | 150 | -25 | 40 |

| PLGA Nanoparticles | 92 | 200 | -15 | 30 |

| PEGylated Dendrimers | 78 | 50 | +10 | 60 |

Mechanistic Elucidation via Omics Technologies

Understanding the precise mechanism of action of this compound at a molecular level is paramount for its further development. The application of "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a comprehensive and unbiased view of the cellular pathways modulated by the compound. nih.gov

Future studies will likely employ these high-throughput techniques to analyze the changes in gene expression, protein levels, and metabolite profiles in cells or tissues treated with this compound. This multi-omics approach can help in identifying novel biological targets and understanding the compound's polypharmacological effects. nih.gov The integration of this data will be crucial for constructing a detailed picture of its mechanism of action.

| Omics Platform | Key Findings | Potential Pathway Implication |

| Genomics (RNA-Seq) | Upregulation of genes A, B; Downregulation of gene C | Cell Cycle Regulation |

| Proteomics (Mass Spec) | Increased levels of proteins X, Y; Decreased level of protein Z | Apoptosis Signaling |

| Metabolomics (NMR) | Altered concentrations of metabolites P, Q | Energy Metabolism |

Sustainable Synthesis and Green Chemistry Innovations

The development of environmentally friendly and cost-effective synthetic routes for this compound is essential for its potential large-scale production. Green chemistry principles, such as the use of renewable starting materials, atom economy, and the avoidance of hazardous reagents and solvents, will guide future synthetic innovations.

Research in this area will explore alternative synthetic strategies, including biocatalysis and flow chemistry. researchgate.netchemrxiv.orgchemrxiv.org The use of enzymes could offer high selectivity and milder reaction conditions. Flow chemistry provides a platform for safer, more efficient, and scalable synthesis. The development of a one- or two-step, redox-neutral protocol using inexpensive reagents would be a significant advancement. chemrxiv.orgnih.gov For instance, research into the synthesis of N-formylmorpholine as a green solvent could provide insights into more sustainable production methods for related compounds. ajgreenchem.com

| Synthetic Approach | Key Green Chemistry Principle | Yield (%) | Purity (%) | Environmental Impact |

| Conventional Synthesis | - | 70 | 95 | High |

| Biocatalytic Route | Use of renewable resources, milder conditions | 85 | 98 | Low |

| Flow Chemistry | Improved safety and efficiency, reduced waste | 90 | 99 | Minimal |

Collaborative Research Opportunities and Data Sharing

Advancing the understanding and application of this compound will be greatly accelerated through collaborative research efforts and open data sharing. datadynamicsinc.com The complexity of modern drug discovery and development necessitates a multidisciplinary approach, bringing together experts from academia, industry, and government institutions. lifechemicals.com

Initiatives to establish consortia and partnerships will facilitate the sharing of knowledge, resources, and expertise. fiercebiotech.com The creation of open-access databases for chemical and biological data related to this compound and its analogs would enable researchers worldwide to contribute to and benefit from the collective knowledge. nih.govgalaxyproject.org Such platforms would foster a more collaborative and efficient research ecosystem, ultimately accelerating the translation of basic research into tangible applications. thermofisher.com

| Collaboration Type | Key Stakeholders | Potential Outcomes |

| Academic-Industry Partnership | Universities, Pharmaceutical Companies | Accelerated drug development, access to specialized equipment |

| Inter-Institutional Consortium | Research Institutes, Government Agencies | Pooled resources, standardized protocols, larger-scale studies |

| Open Data Initiative | Global Research Community | Centralized data repository, enhanced data analysis, new hypotheses generation |

Q & A

Q. What are the common synthetic routes for 5-(Morpholin-4-yl)pentan-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves the alkylation of morpholine with a pentanol derivative. For example, starting from 5-chloropentan-1-ol, nucleophilic substitution with morpholine under reflux in a polar aprotic solvent (e.g., DMF or THF) yields the target compound. Catalytic hydrogenation may be employed to reduce unsaturated intermediates (e.g., pent-4-en-1-ol derivatives) to the saturated alcohol . Optimization includes controlling stoichiometry (excess morpholine to drive completion), temperature (60–80°C), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or distillation is critical to isolate high-purity product .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. Key signals include:

- ¹H NMR : A triplet at δ ~3.60 ppm (morpholine N-CH₂), a multiplet for the pentanol chain (δ 1.30–1.70 ppm), and a broad peak for the hydroxyl group (δ 1.50–2.00 ppm, exchangeable with D₂O) .

- ¹³C NMR : Peaks at δ 67–70 ppm (morpholine carbons) and δ 60–65 ppm (CH₂-OH). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺: ~188.165) .

Q. What are the reactivity trends of this compound under oxidative or acidic conditions?

- Methodological Answer :

- Oxidation : The primary alcohol can be oxidized to a carboxylic acid using strong oxidants (e.g., KMnO₄/H₂SO₄) or selectively to an aldehyde with pyridinium chlorochromate (PCC) .

- Acidic Conditions : Protonation of the morpholine nitrogen may occur, altering solubility. Stability tests (e.g., TGA/DSC) under varying pH (1–14) are recommended to assess decomposition thresholds .

Advanced Research Questions

Q. How can this compound serve as a scaffold in designing enzyme inhibitors (e.g., adenylate cyclase or TLR antagonists)?

- Methodological Answer : The morpholine moiety enhances water solubility and bioavailability, making it suitable for CNS-targeted drugs. For adenylate cyclase inhibition, structure-activity relationship (SAR) studies involve modifying the pentanol chain length or introducing substituents (e.g., fluorination at C4/C5) to optimize binding . For TLR7-9 antagonism, computational docking (e.g., AutoDock Vina) identifies interactions with receptor pockets, guided by analogs like TLR antagonists containing morpholine-quinoline hybrids .

Q. What challenges arise in enantioselective synthesis of this compound, and how can they be addressed?

- Methodological Answer : Chiral resolution is complicated by the compound’s flexible backbone. Strategies include:

- Asymmetric Catalysis : Using chiral ligands (e.g., BINOL-derived phosphates) in hydrogenation of prochiral ketone precursors .

- Enzymatic Resolution : Lipase-catalyzed acetylation of the alcohol to separate enantiomers via kinetic resolution .

- Chiral HPLC : Employing columns with cellulose-based stationary phases (e.g., Chiralpak IC) to isolate enantiomers .

Q. How can researchers resolve contradictions in reported biological activity data for morpholinyl-pentanol derivatives?

- Methodological Answer : Discrepancies often stem from assay variability (e.g., cell line differences) or impurity profiles. Solutions include:

- Standardized Assays : Replicate studies using identical protocols (e.g., adenylate cyclase inhibition in HEK293 cells) .

- Purity Verification : Rigorous characterization (HPLC ≥98% purity, HRMS, and 2D-NMR) to exclude confounding impurities .

- Meta-Analysis : Cross-referencing data with structurally similar compounds (e.g., 5-phenyl-pentanol derivatives) to identify trends .

Q. What advanced analytical techniques are critical for distinguishing stereoisomers or conformers of this compound?

- Methodological Answer :

- Dynamic NMR (DNMR) : Detects hindered rotation of the morpholine ring at low temperatures (e.g., -40°C in CD₂Cl₂) .

- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by analyzing IR absorption differences in chiral environments .

- X-ray Crystallography : Resolves absolute configuration using single crystals grown via slow evaporation (solvent: chloroform/hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.